molecular formula C6H7NOS B13928555 4-Ethylthiazole-5-carbaldehyde

4-Ethylthiazole-5-carbaldehyde

Cat. No.: B13928555
M. Wt: 141.19 g/mol
InChI Key: NUQOXCXRDNXTHR-UHFFFAOYSA-N
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Description

4-Ethylthiazole-5-carbaldehyde is a heterocyclic organic compound characterized by the presence of a thiazole ring substituted with an ethyl group at the 4-position and an aldehyde group at the 5-position. This compound is known for its applications in various chemical processes and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with thiourea, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and oxidation steps.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophilic reagents, catalysts, varying temperatures.

Major Products:

    Oxidation: 4-Ethylthiazole-5-carboxylic acid.

    Reduction: 4-Ethylthiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-Ethylthiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 4-Ethylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

    4-Methylthiazole-5-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

    4-Phenylthiazole-5-carbaldehyde: Contains a phenyl group at the 4-position.

    4-Isopropylthiazole-5-carbaldehyde: Features an isopropyl group at the 4-position.

Uniqueness: 4-Ethylthiazole-5-carbaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and interactions compared to other similar compounds. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

4-ethyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C6H7NOS/c1-2-5-6(3-8)9-4-7-5/h3-4H,2H2,1H3

InChI Key

NUQOXCXRDNXTHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)C=O

Origin of Product

United States

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